Monopropionylcadaverine

Description

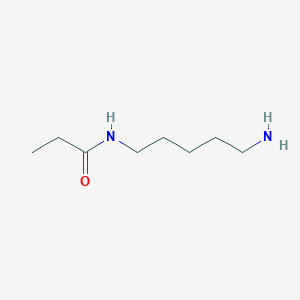

Monopropionylcadaverine is a monoacylated derivative of the biogenic diamine cadaverine (1,5-pentanediamine), formed via enzymatic propionylation. It is structurally characterized by a propionyl group (-COCH₂CH₃) attached to one of the primary amine groups of cadaverine. This compound has been studied primarily in the context of psychiatric disorders, particularly schizophrenia, where elevated blood levels have been observed in specific patient subgroups . Its metabolic precursor, cadaverine, is a product of lysine decarboxylation and is further metabolized by monoamine oxidase (MAO) and diamine oxidase (DAO).

Propriétés

Numéro CAS |

65251-14-1 |

|---|---|

Formule moléculaire |

C8H18N2O |

Poids moléculaire |

158.24 g/mol |

Nom IUPAC |

N-(5-aminopentyl)propanamide |

InChI |

InChI=1S/C8H18N2O/c1-2-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11) |

Clé InChI |

GULFPQVLEMSVST-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCCCCCN |

SMILES canonique |

CCC(=O)NCCCCCN |

Synonymes |

monopropionylcadaverine monopropionylcadaverine monohydrochloride n-propionylcadaverine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Characteristics

Monopropionylcadaverine shares structural similarities with two related compounds: cadaverine and monoacetylcadaverine.

| Compound | Structure | Molecular Formula | Key Functional Group |

|---|---|---|---|

| Cadaverine | H₂N-(CH₂)₅-NH₂ | C₅H₁₄N₂ | Two primary amine groups |

| Monoacetylcadaverine | H₂N-(CH₂)₅-NH-COCH₃ | C₇H₁₆N₂O | Acetyl group (-COCH₃) |

| This compound | H₂N-(CH₂)₅-NH-COCH₂CH₃ | C₈H₁₈N₂O | Propionyl group (-COCH₂CH₃) |

The propionyl group in this compound introduces greater hydrophobicity compared to monoacetylcadaverine, which may influence its distribution across lipid membranes and interactions with enzymes like MAO .

Metabolic Pathways and Enzyme Interactions

Both monoacetylcadaverine and this compound are terminal metabolites of cadaverine, but their formation and degradation pathways differ:

Cadaverine Metabolism: Primary Pathway: Oxidative deamination via MAO/DAO to form aminovaleric acid. Alternative Pathway: Acylation by acetyltransferases or propionyltransferases to form monoacetylcadaverine or this compound, respectively .

Enzyme Affinity: Monoacetylcadaverine is a substrate for both MAO and DAO, but its oxidation rate is slower than that of unmodified cadaverine due to steric hindrance from the acetyl group .

Accumulation in Disease: In schizophrenia patients, both monoacetylcadaverine and this compound levels are elevated, with this compound showing higher variability across ethnic cohorts (e.g., US vs. Japanese populations) .

Clinical Relevance in Schizophrenia

Comparative studies in schizophrenic and non-schizophrenic subjects reveal distinct profiles:

| Parameter | Cadaverine | Monoacetylcadaverine | This compound |

|---|---|---|---|

| Blood Concentration (nM) | 120–180 | 15–30 | 8–25 |

| Elevation in Schizophrenia | No | Yes (1.5–2×) | Yes (2–3×) |

| Ethnic Variability | Low | Moderate | High |

Data synthesized from US and Japanese cohorts .

In contrast, monoacetylcadaverine correlates with acute psychotic episodes .

Analytical Considerations

Quantification of these compounds requires advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). A 2021 study validated a novel LC-MS method with 99% accuracy for distinguishing monoacetylcadaverine and this compound, leveraging their distinct retention times and mass-to-charge ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.